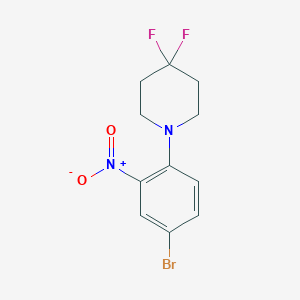
5-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene
Descripción general
Descripción
5-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the nitrobenzene family, which is known for its diverse range of applications in the chemical industry. In
Aplicaciones Científicas De Investigación
Synthesis of Chalcone Analogues
A study by Curti, Gellis, and Vanelle (2007) elucidated a method for synthesizing α,β-unsaturated ketones, which are chalcone analogues, by using an electron-transfer chain reaction. The process involves the reaction of α-bromoketones derived from nitrobenzene with cyclic nitronate anions, forming the desired products through a S(RN)1 mechanism. This method offers a pathway to synthesize a diverse range of chalcone analogues, indicating the potential versatility of nitrobenzene derivatives in synthetic chemistry (Curti, Gellis, & Vanelle, 2007).
Reactivity in Ionic Liquids
Ernst et al. (2013) discovered that the radical anions of 1-bromo-4-nitrobenzene exhibit notable reactivity in the ionic liquid N-butyl-N-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide. The study highlighted the unique behavior of these anions in ionic liquids compared to conventional solvents, demonstrating the impact of the solvent environment on the reactivity of nitrobenzene derivatives (Ernst et al., 2013).
Electrophilic Bromination
Sobolev et al. (2014) researched the electrophilic bromination of nitrobenzene using Barium Tetrafluorobromate (III). The study demonstrated that this brominating agent could facilitate the formation of 3-bromo-nitrotoluene from nitrobenzene, indicating a specific and efficient pathway for the bromination of aromatic compounds with electron-donating and electron-accepting substituents (Sobolev et al., 2014).
Material Science and Electronics
Improvement in Polymer Solar Cells
A study by Fu et al. (2015) introduced 1-Bromo-4-Nitrobenzene as a fluorescent inhibitor in the active layer of polymer solar cells. The addition of this compound significantly improved device performance, suggesting its potential role in enhancing the efficiency of solar cells. The study provided insights into how charge transfer complexes formation and the modification of electron transfer processes can be manipulated to improve the performance of polymer-based electronic devices (Fu et al., 2015).
Propiedades
IUPAC Name |
1-(4-bromo-2-nitrophenyl)-4,4-difluoropiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF2N2O2/c12-8-1-2-9(10(7-8)16(17)18)15-5-3-11(13,14)4-6-15/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZSZVRDBKMYLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=C(C=C(C=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



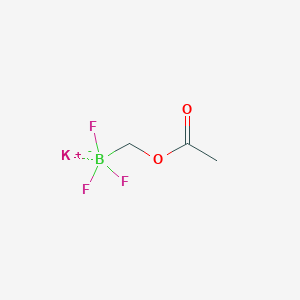

![4-Methyl-2-oxo-3,4-dihydro-2H-benzo-[1,4]oxazine-6-sulfonyl chloride](/img/structure/B1407915.png)
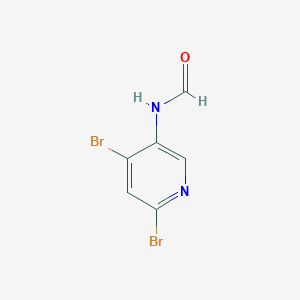
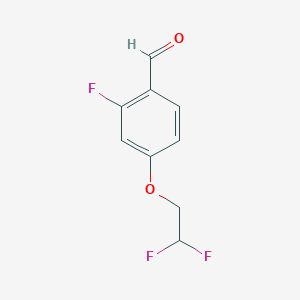
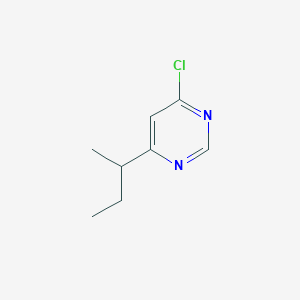
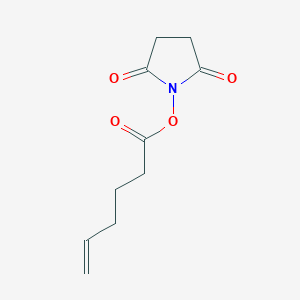
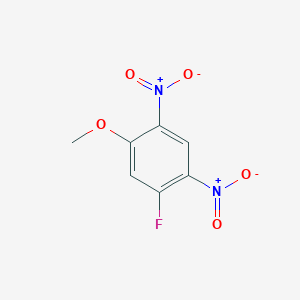
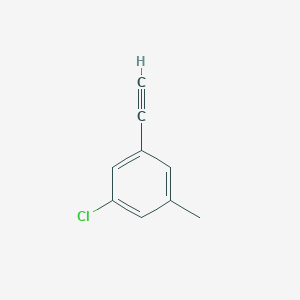
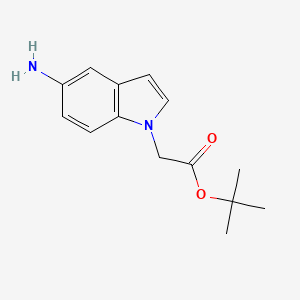
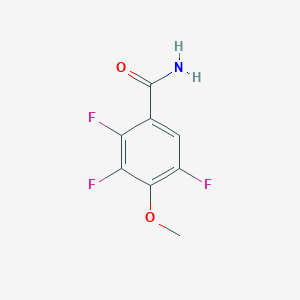
![1-Benzyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1407930.png)

